molecular formula C13H9ClF3N B13199144 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline

Cat. No.: B13199144
M. Wt: 271.66 g/mol
InChI Key: LXLQQTRWMKHJJR-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4) is a halogenated aromatic amine with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It is structurally characterized by a benzene ring substituted with an amino group (-NH₂) at position 1, a chlorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 2. This compound is also known by synonyms such as 2-amino-5-chlorobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. For example, it serves as a precursor in the synthesis of pyrimidine derivatives (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine) via nucleophilic substitution reactions . Its electronic properties, influenced by the electron-withdrawing -CF₃ and -Cl groups, also make it a candidate for metal-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9ClF3N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2

InChI Key

LXLQQTRWMKHJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Step-by-step Process:

  • Nitration of Biphenyl:
    Biphenyl reacts with concentrated nitric acid in acetic acid and acetic anhydride at controlled temperatures (~50°C). This produces 2-nitrobiphenyl with high purity (>94 wt%) (see embodiment 1 and 2).

    Biphenyl + HNO₃ → 2-Nitrobiphenyl
    
  • Chlorination of 2-Nitrobiphenyl:
    The nitrated biphenyl undergoes chlorination using chlorine gas in the presence of iron powder as a catalyst at around 90-110°C, yielding 2-(4'-chlorophenyl)-nitrobiphenyl.

    2-Nitrobiphenyl + Cl₂ → 2-(4'-Chlorophenyl)-nitrobiphenyl
    
  • Reduction to 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline:
    The nitro compound is then subjected to catalytic hydrogenation over Raney Nickel in methyl alcohol, reducing the nitro group to an amine. The process conditions (temperature ~25-35°C, hydrogen pressure 4-6 kg) are optimized to yield high purity aniline (>90 wt%) (see embodiment 1).

    2-(4'-Chlorophenyl)-nitrobiphenyl + H₂ → this compound
    

Advantages:

  • Use of biphenyl as a raw material, which is readily available.
  • Avoidance of precious metal catalysts during nitration and chlorination.
  • High yields and purity suitable for industrial production.

Chlorination and Nitration of Precursors (Patent CN108911989B)

An alternative route involves starting from 2-chloro-3-trifluoromethylaniline, where the amino group is protected, then nitrated and chlorinated, followed by deprotection and reduction.

Key steps:

  • Protection of amino group:
    Using pivaloyl chloride or similar reagents to protect the amino group, preventing unwanted side reactions during nitration and chlorination.

  • Nitration:
    Conducted at low temperatures (-20°C to 50°C) with controlled nitric acid addition, producing nitro derivatives with high selectivity.

  • Chlorination:
    Carried out with chlorine gas in acetic acid or other solvents, at temperatures around 90-110°C, to introduce the chlorophenyl moiety.

  • Deprotection and reduction:
    After nitration and chlorination, the amino group is deprotected, followed by catalytic hydrogenation (using Pd/C or Raney Nickel) to obtain the target aniline.

Reaction Conditions:

Step Temperature Reagents Catalyst Yield Notes
Nitration 25-50°C HNO₃ - High Controlled addition to prevent over-nitration
Chlorination 90-110°C Cl₂ - High Use of acetic acid as solvent
Hydrogenation 25-35°C H₂ Raney Nickel or Pd/C >90% Ensures complete reduction

Advantages:

  • Flexibility in starting materials.
  • Suitable for large-scale synthesis with high selectivity.

Although not directly cited for this specific compound, methods involving trifluoromethylation of aromatic amines or precursors are known. These typically involve:

However, these methods are more suited for synthesizing derivatives rather than the specific compound .

Summary of Key Data and Comparative Analysis

Method Raw Material Key Reactions Catalysts Typical Yield Purity Notes
Biphenyl route (CN105037172A) Biphenyl Nitration, chlorination, hydrogenation Iron, Raney Nickel >90% High Industrial scalability, cost-effective
Protected amino route (CN108911989B) 2-Chloro-3-trifluoromethylaniline Nitration, chlorination, deprotection, reduction Pd/C or Raney Nickel >90% High Suitable for fine chemical synthesis
Trifluoromethylation (literature) Aromatic amines Electrophilic trifluoromethylation Copper, palladium Variable Variable Less direct, more complex

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
4-Chloro-2-(trifluoromethyl)aniline 445-03-4 C₇H₅ClF₃N 195.57 -NH₂ (pos. 1), -Cl (pos. 4), -CF₃ (pos. 2) High lipophilicity; used in agrochemical intermediates .
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 C₇H₅ClF₃N 195.57 -NH₂ (pos. 1), -Cl (pos. 4), -CF₃ (pos. 3) Positional isomer; altered dipole moment affects receptor binding in drug design .
2-Bromo-4-(trifluoromethyl)aniline 57946-63-1 C₇H₅BrF₃N 240.48 -NH₂ (pos. 1), -Br (pos. 2), -CF₃ (pos. 4) Bromine’s larger atomic radius enhances steric effects in Suzuki couplings .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
4-(Trifluoromethyl)aniline hydrochloride 90774-69-9 C₇H₇ClF₃N 197.59 -NH₃⁺Cl⁻ (pos. 1), -CF₃ (pos. 4) Water-soluble derivative; used in peptide coupling agents .
4-Chloro-2-(trifluoromethoxy)aniline N/A C₇H₅ClF₃NO 225.57 -NH₂ (pos. 1), -Cl (pos. 4), -OCF₃ (pos. 2) -OCF₃ increases hydrolytic stability compared to -CF₃ .
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline 54883-32-8 C₁₅H₁₁ClN₂S 286.77 Thiazole ring with 4-chlorophenyl and -NH₂ Antifungal/antimicrobial activity due to thiazole moiety .

Complex Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline 1207314-85-9 C₁₀H₅F₁₀N 329.14 -CF₃ (pos. 2), -C(CF₃)₂ (pos. 4) Extreme hydrophobicity; used in PFAS research .
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline N/A C₁₇H₁₀Cl₂N₂O₃S 393.23 Two -Cl, nitrothiophene, and imine groups Photocatalytic applications; crystal structure resolved via X-ray .

Key Research Findings

Synthetic Flexibility: 4-Chloro-2-(trifluoromethyl)aniline undergoes Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂ catalysts, enabling access to diverse biaryl amines . Its hydrochloride derivative (CAS: 90774-69-9) facilitates nucleophilic substitutions in polar solvents like ethanol .

Biological Activity :

  • Aryl-urea derivatives of 4-(trifluoromethyl)aniline exhibit antiproliferative activity against cancer cell lines (IC₅₀: 2–10 µM) due to enhanced membrane permeability from -CF₃ .
  • Thiazole-containing analogs (e.g., 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline) show antifungal activity against Candida albicans (MIC: 8 µg/mL) .

Physicochemical Properties :

  • The -CF₃ group reduces basicity (pKa ~3.5) compared to unsubstituted aniline (pKa ~4.6), impacting solubility and bioavailability .
  • Perfluorinated derivatives (e.g., 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline) exhibit logP >5, making them persistent environmental contaminants .

Biological Activity

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline, also known as trifluoromethyl aniline , is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H10ClF3N
Molecular Weight275.67 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CCl

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and potential binding affinity to proteins, while the chlorophenyl moiety may facilitate interactions with specific receptors or enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aniline with trifluoromethyl substitutions can effectively inhibit the growth of various bacterial strains and fungi. Specific findings include:

  • In vitro studies demonstrated that this compound exhibits antibacterial activity against resistant strains of Candida and Escherichia coli.
  • The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Tests : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For example, in a study involving human cancer cell lines, it was found that the compound induced apoptosis through activation of caspase pathways.
  • Mechanistic Insights : The presence of the trifluoromethyl group is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to effective tumor suppression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the aniline structure can significantly impact biological activity:

  • Halogen Substitutions : The introduction of different halogen groups at specific positions on the phenyl ring can alter the compound's potency against various biological targets.
  • Trifluoromethyl Group : This group is critical for enhancing metabolic stability and increasing the lipophilicity of the molecule, which is essential for effective drug design.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted anilines, including this compound, against clinical isolates of Candida. The results indicated a significant reduction in fungal viability compared to controls.
  • Cancer Cell Line Testing : In another study, this compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC50 value indicating potent antiproliferative activity.

Q & A

Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Amide Formation : React with acyl chlorides (e.g., 2-fluoro-3-nitrobenzoyl chloride) in THF using K₃PO₄ as base .
  • Reductive Alkylation : Reduce nitro intermediates (e.g., using H₂/Pd-C) followed by alkylation with methyl iodide .
  • Purification : Isolate products via flash chromatography (silica gel, hexane/EtOAc) .

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